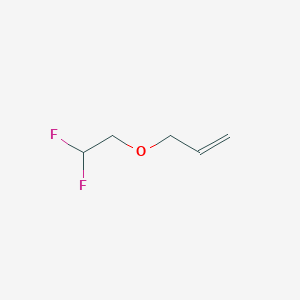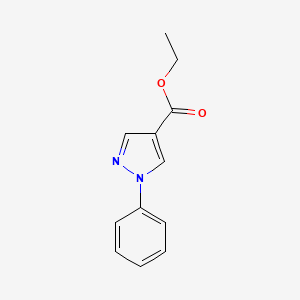
1-phényl-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-phenyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-phenyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 1-phényl-1H-pyrazole-4-carboxylate d'éthyle, en mettant l'accent sur les applications uniques :
Préparation de dérivés d'isoxazole
Le this compound est utilisé dans la synthèse de dérivés d'acide isoxazole-4-carboxylique et d'isoxazole-3,5-dicarboxamides, qui ont des applications potentielles comme herbicides .
Intermédiaire en synthèse organique
Ce composé agit comme un intermédiaire en synthèse organique, en particulier dans la préparation de divers composés hétérocycliques .
Activité antimicrobienne
De nouveaux dérivés du this compound ont été synthétisés et caractérisés pour leurs propriétés antimicrobiennes, indiquant son utilisation dans le développement de nouveaux agents antibactériens .
Propriétés anticancéreuses
Certains dérivés du pyrazole sont étudiés pour leurs activités anticancéreuses, y compris la capacité d'induire l'apoptose dans les cellules cancéreuses par des dommages à l'ADN .
Applications anti-inflammatoires et analgésiques
Les dérivés du composé sont explorés pour leurs propriétés anti-inflammatoires et analgésiques, contribuant au développement de nouveaux médicaments dans ces domaines .
Effets anticonvulsivants et anthelminthiques
Des recherches ont également été menées sur les effets anticonvulsivants et anthelminthiques des dérivés du pyrazole, ce qui pourrait conduire à de nouveaux traitements pour les affections connexes .
Propriétés antioxydantes
Les dérivés du this compound présentent des propriétés antioxydantes, qui sont précieuses dans diverses applications médicales et cosmétiques .
Mécanisme D'action
Target of Action
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been found to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Biochemical Pathways
For example, some pyrazole derivatives have been found to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many important physiological processes .
Result of Action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv properties .
Safety and Hazards
Orientations Futures
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .
Analyse Biochimique
Biochemical Properties
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as acetylcholinesterase, which is crucial for nerve function, and has been observed to inhibit its activity . This inhibition can lead to disruptions in nerve signal transmission, showcasing the compound’s potential neurotoxic effects.
Cellular Effects
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase can lead to altered nerve signal transmission, affecting cellular communication and function . Additionally, its antibacterial properties suggest that it can disrupt bacterial cell function by inhibiting essential enzymes . These effects highlight the compound’s potential as both a therapeutic agent and a biochemical tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of ethyl 1-phenyl-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules. The compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, the compound’s antibacterial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-phenyl-1H-pyrazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and affecting nerve signal transmission .
Dosage Effects in Animal Models
The effects of ethyl 1-phenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antibacterial activity and enzyme inhibition . At higher doses, the compound can have toxic effects, particularly on the nervous system. Studies have shown that high doses of the compound can lead to significant inhibition of acetylcholinesterase, resulting in neurotoxic effects such as impaired nerve signal transmission and behavioral changes . These findings highlight the importance of dosage control in the therapeutic application of the compound.
Metabolic Pathways
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase also suggests its involvement in the cholinergic pathway, influencing nerve signal transmission and cellular communication .
Transport and Distribution
The transport and distribution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the cytoplasm and the nucleus, where it interacts with cellular enzymes and proteins . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s subcellular localization is crucial for its biochemical activity, as it determines the specific cellular processes it can influence .
Propriétés
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-94-9 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

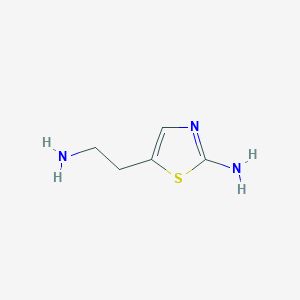




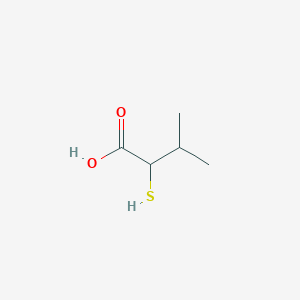
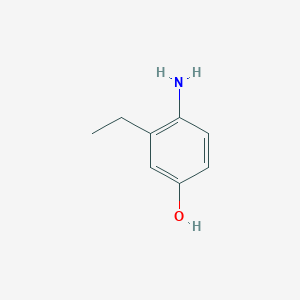
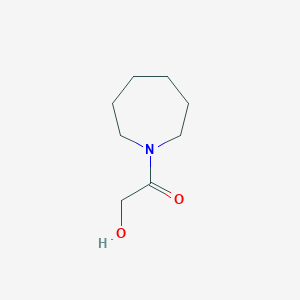
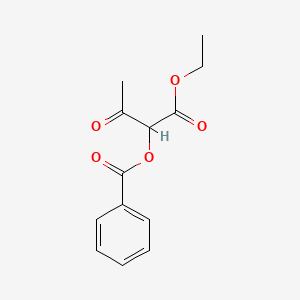


![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)
